![molecular formula C8H8FNO3S B14789410 methyl N-[fluoro(oxo)phenyl-lambda6-sulfanylidene]carbamate](/img/structure/B14789410.png)
methyl N-[fluoro(oxo)phenyl-lambda6-sulfanylidene]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl N-[fluoro(oxo)phenyl-lambda6-sulfanylidene]carbamate: is a chemical compound with the molecular formula C8H8FNO3S It is known for its unique structural properties, which include a fluoro group, an oxo group, and a sulfanylidene group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl N-[fluoro(oxo)phenyl-lambda6-sulfanylidene]carbamate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a fluoro-substituted phenyl isocyanate with a thiol compound in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at low temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This might include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and yield.
化学反応の分析
Types of Reactions: Methyl N-[fluoro(oxo)phenyl-lambda6-sulfanylidene]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically in the presence of a catalyst or under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: In chemistry, methyl N-[fluoro(oxo)phenyl-lambda6-sulfanylidene]carbamate is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study enzyme interactions and inhibition due to its reactive functional groups. It can serve as a probe to investigate biochemical pathways and molecular mechanisms.
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The presence of the fluoro and oxo groups can enhance the biological activity and stability of drug candidates.
Industry: In the industrial sector, this compound can be used in the development of specialty chemicals, agrochemicals, and materials science. Its unique properties make it suitable for various applications, including coatings, adhesives, and polymers.
作用機序
The mechanism of action of methyl N-[fluoro(oxo)phenyl-lambda6-sulfanylidene]carbamate involves its interaction with specific molecular targets. The fluoro group can enhance binding affinity to target proteins, while the oxo and sulfanylidene groups can participate in covalent bonding or reversible interactions. These interactions can modulate the activity of enzymes or receptors, leading to desired biological effects.
類似化合物との比較
- Methyl N-[chloro(oxo)phenyl-lambda6-sulfanylidene]carbamate
- Methyl N-[bromo(oxo)phenyl-lambda6-sulfanylidene]carbamate
- Methyl N-[iodo(oxo)phenyl-lambda6-sulfanylidene]carbamate
Comparison: Compared to its chloro, bromo, and iodo analogs, methyl N-[fluoro(oxo)phenyl-lambda6-sulfanylidene]carbamate is unique due to the presence of the fluoro group. Fluorine atoms are smaller and more electronegative than chlorine, bromine, or iodine, which can significantly influence the compound’s reactivity, stability, and biological activity. The fluoro group can enhance the compound’s ability to form strong hydrogen bonds and increase its metabolic stability, making it a valuable compound in various applications.
特性
分子式 |
C8H8FNO3S |
|---|---|
分子量 |
217.22 g/mol |
IUPAC名 |
methyl N-(fluoro-oxo-phenyl-λ6-sulfanylidene)carbamate |
InChI |
InChI=1S/C8H8FNO3S/c1-13-8(11)10-14(9,12)7-5-3-2-4-6-7/h2-6H,1H3 |
InChIキー |
DBSXPTIVQZMBEC-UHFFFAOYSA-N |
正規SMILES |
COC(=O)N=S(=O)(C1=CC=CC=C1)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,8-Diazaspiro[4.5]decane-1,3-dione,2-[(4-methoxyphenyl)methyl]-8-(phenylmethyl)-](/img/structure/B14789337.png)
![Sulfamic acid, 2-bromo-4-[(4-cyanophenyl)-1H-1,2,4-triazol-1-ylmethyl]phenyl ester](/img/structure/B14789338.png)

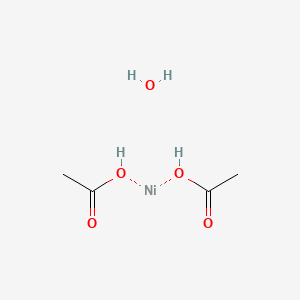
![methyl 4-[(10S,13R)-10,13-dimethyl-3-(oxan-2-yloxy)-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B14789353.png)


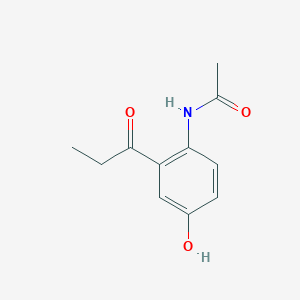
![tert-butyl N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-yl}carbamate](/img/structure/B14789416.png)
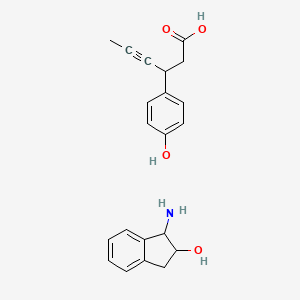
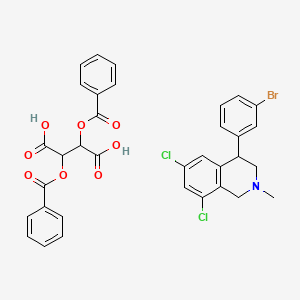
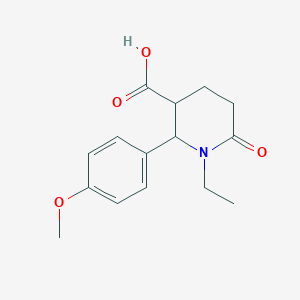
![3-[[[1-(2-Carboxy-4-phenylbutyl)cyclopentyl]carbonyl]amino]-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic acid](/img/structure/B14789440.png)
![5-(4-Hydroxy-3-nitrophenyl)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B14789441.png)
